molecular formula C18H22N2O B4734355 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide

Cat. No.: B4734355
M. Wt: 282.4 g/mol
InChI Key: BHIAVLFOJXDMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide, also known as CCI-779, is a synthetic compound that belongs to the rapamycin family of drugs. It was first developed as an anticancer agent and has been extensively researched for its potential therapeutic applications.

Mechanism of Action

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and proliferation. The mTOR pathway is activated in response to various growth factors and nutrients, and it promotes the synthesis of proteins and other macromolecules that are required for cell growth and division. By blocking the activity of mTOR, this compound inhibits the synthesis of these macromolecules and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, this compound has been shown to enhance the effectiveness of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, and its use may be limited by budget constraints. In addition, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the research on 2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide. One area of research is the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response of tumors to this compound. Finally, there is also a need for further research on the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy.

Scientific Research Applications

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of tumor cells by blocking the activity of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and proliferation, and its dysregulation is often observed in cancer cells.

Properties

IUPAC Name

2-cyano-2-cyclooctylidene-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14-9-7-8-12-17(14)20-18(21)16(13-19)15-10-5-3-2-4-6-11-15/h7-9,12H,2-6,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAVLFOJXDMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=C2CCCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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